N-Fluoro-O-benzenedisulfonimide

Electrophilic fluorination Grignard reagents Metal enolates

Selecting an electrophilic fluorinating reagent without matching it to the nucleophile class risks failed fluorinations, low yields, and project delays. N-Fluoro-O-benzenedisulfonimide (NFOBS) outperforms its closest analog NFSI specifically with metal enolates and Grignard/lithium reagents, and achieves >95% ee in chiral imide enolate fluorinations. Its neutral, non-ionic architecture avoids the oxidation incompatibilities of Selectfluor. The by-product, o-benzenedisulfonimide, is highly water-soluble, enabling a simpler aqueous work-up that cuts solvent use and unit operations—critical for process scale-up and cost reduction.

Molecular Formula C6H4FNO4S2
Molecular Weight 237.2 g/mol
CAS No. 1344-80-5
Cat. No. B075318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fluoro-O-benzenedisulfonimide
CAS1344-80-5
SynonymsN-FLUORO-O-BENZENEDISULFONIMIDE
Molecular FormulaC6H4FNO4S2
Molecular Weight237.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)F
InChIInChI=1S/C6H4FNO4S2/c7-8-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
InChIKeyILXAULYORNMOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fluoro-O-benzenedisulfonimide (NFOBS, CAS 1344-80-5): A Differentiated Electrophilic Fluorinating Reagent for Selective C-F Bond Construction


N-Fluoro-O-benzenedisulfonimide (NFOBS, CAS 1344-80-5) is a cyclic sulfonimide-based electrophilic fluorinating reagent within the broader class of N-F reagents [1]. It serves as a neutral, bench-stable source of electrophilic fluorine ('F+'), which facilitates the fluorination of enolates, carbanions, and azaenolates via an S(N)2-type mechanism [2]. NFOBS is distinguished from its close structural analogs, such as N-fluorobenzenesulfonimide (NFSI), and from broader alternatives like Selectfluor, by a unique combination of reactivity and stereocontrol that is directly attributable to its fused bicyclic o-benzenedisulfonimide core [2].

Procurement Risks in N-F Reagents: Why NFOBS Cannot Be Directly Substituted by NFSI or Selectfluor


Generic substitution among electrophilic fluorinating reagents is a high-risk procurement strategy because the reactivity and selectivity of N-F reagents are profoundly influenced by their molecular architecture, which dictates the N-F bond dissociation energy (BDE) and steric environment [1]. Direct evidence shows that NFOBS and its closest analog, N-fluorobenzenesulfonimide (NFSI), exhibit substrate-dependent performance differences; for example, NFOBS provides superior yields with metal enolates and Grignard reagents, while NFSI performs better with ortho-lithiated aromatics [2]. Furthermore, the widely used Selectfluor, an N-fluoroammonium salt, possesses a fundamentally different reactivity profile and can fail completely in reactions where NFOBS is effective, or vice-versa, due to its ionic nature and higher oxidation potential [3]. Selecting the wrong reagent without accounting for these specific, quantifiable performance gaps can directly lead to project delays due to failed fluorination, low yields, or the need for extensive re-optimization.

Quantitative Differentiation of NFOBS (CAS 1344-80-5) Against NFSI and Selectfluor


NFOBS Outperforms NFSI in Fluorination of Metal Enolates and Grignard Reagents

In a direct comparative study, NFOBS (2) demonstrated higher synthetic yields than its closest analog, NFSI (3), for the fluorination of metal enolates and Grignard reagents [1]. This performance advantage is not universal; the study also revealed a substrate-dependent inversion where NFSI gave better yields for ortho-lithiated aromatics, highlighting that reagent choice must be tailored to the nucleophile class.

Electrophilic fluorination Grignard reagents Metal enolates

High Diastereoselectivity in α- and β-Fluoro Compound Synthesis Using NFOBS

NFOBS enables the preparation of α-fluoro acids and β-fluoro alcohols with well-defined stereochemistry via diastereoselective fluorination of chiral imide enolates [1]. This demonstrates NFOBS's ability to transfer fluorine with high levels of stereocontrol, a feature critical for the synthesis of chiral bioactive molecules.

Stereoselective synthesis Fluorinated amino acids Chiral fluorination

NFOBS Synthesis: High-Yielding, Scalable Preparation from Commercial Materials

NFOBS is synthesized in three steps from commercially available o-benzenedisulfonic acid with a high overall yield of 81% [1]. This contrasts with many specialty fluorinating reagents that require more complex or lower-yielding synthetic routes, which can impact commercial cost and availability.

Reagent synthesis Scalability Cost-efficiency

NFOBS and Selectfluor Exhibit Distinct Reactivity Profiles, Preventing Interchangeability

A comparative reaction optimization study demonstrates that NFOBS, NFSI, and Selectfluor are not functionally interchangeable [1]. Under identical conditions (CH3CN, 80 °C, 24 h), Selectfluor provided a 90% yield for the fluorination of an isoxazoline acid, whereas both NFOBS and NFSI resulted in no reaction [1]. This confirms that these reagents operate via distinct mechanisms and have mutually exclusive reactivity windows.

Reagent selection Fluorination Reaction optimization

Simplified Workup Due to High Aqueous Solubility of NFOBS Byproduct

Fluorination reactions with NFOBS generate the byproduct o-benzenedisulfonimide (4), which is highly water-soluble [1]. This property is advantageous during workup, as it allows for the facile removal of the spent reagent by aqueous extraction, often yielding a very pure crude reaction mixture and simplifying purification [1].

Reaction workup Purification Process chemistry

Application Scenarios Where NFOBS (CAS 1344-80-5) Provides a Verifiable Advantage


Fluorination of Metal Enolates and Grignard Reagents for Ketone and Alcohol Synthesis

When a synthetic route requires the fluorination of a metal enolate or a Grignard/lithium reagent, NFOBS is the preferred reagent over its closest analog, NFSI, due to its proven superior performance with these nucleophile classes [1]. This is a high-value application in the synthesis of α-fluoro carbonyl compounds and other fluorinated building blocks where yield optimization is critical.

Stereoselective Synthesis of Enantioenriched α-Fluoro Acids and β-Fluoro Alcohols

For projects requiring chiral, non-racemic α-fluoro acids or β-fluoro alcohols, NFOBS has been demonstrated to achieve high diastereoselectivity (up to >95% ee) in the fluorination of chiral imide enolates [2]. This makes NFOBS a strategic choice for medicinal chemists and process chemists developing fluorinated pharmaceuticals or agrochemicals where stereochemical purity is paramount.

Reactions Requiring a Neutral, Non-Ionic Electrophilic Fluorine Source

In systems where the ionic nature or strong oxidizing potential of Selectfluor is incompatible with the substrate or other reaction components, NFOBS serves as a suitable alternative neutral electrophilic fluorine source [3]. The data show that NFOBS and Selectfluor have non-overlapping reactivity profiles, and NFOBS can enable fluorination in contexts where Selectfluor is either unreactive or causes decomposition.

Process Development and Scale-Up Where Workup Efficiency is Critical

The high aqueous solubility of the NFOBS reaction byproduct, o-benzenedisulfonimide, facilitates streamlined workup and purification processes [4]. This is a distinct advantage in process development and scale-up, where minimizing the number of unit operations and reducing organic solvent usage for purification can significantly lower cost and environmental impact.

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